molecular formula C10H11N3 B1362290 4-(1H-Pyrazol-1-yl)benzylamin CAS No. 368870-03-5

4-(1H-Pyrazol-1-yl)benzylamin

Katalognummer: B1362290
CAS-Nummer: 368870-03-5
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: AVKMXPDYQVKSFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Pyrazol-1-yl)benzylamine is a chemical compound with the molecular formula C10H11N3. It has a molecular weight of 173.21 . This compound is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, has been a subject of interest for many researchers . A series of novel pyrazolylpyrimidine derivatives were designed, synthesized, and characterized by IR, (1) H NMR, (13) C NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-1-yl)benzylamine is characterized by the presence of a pyrazole ring attached to a benzylamine group . The lowest LUMO energy and dipole moment, as well as the highest theoretical lipophilicity (cLog P), were identified as structural features that may contribute to the biological activity of this compound .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, have been used in various applications such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .


Physical And Chemical Properties Analysis

4-(1H-Pyrazol-1-yl)benzylamine has a melting point of 94-95°C and a predicted boiling point of 307.1±25.0 °C. Its density is predicted to be 1.16±0.1 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Wissenschaftliche Forschungsanwendungen

Antileishmaniale Anwendungen

4-(1H-Pyrazol-1-yl)benzylamin: Derivate wurden auf ihre potenzielle Verwendung bei der Behandlung von Leishmaniose, einer vernachlässigten Krankheit, die durch den Parasiten Leishmania verursacht wird, untersucht. Forscher haben Benzolsulfonamid-Derivate dieser Verbindung synthetisiert und ihre antileishmaniale Aktivität bewertet. Einige Verbindungen zeigten vielversprechende Aktivität gegen Leishmania infantum und Leishmania amazonensis, vergleichbar mit bestehenden Behandlungen, jedoch mit geringerer Zytotoxizität .

Antibakterielle Eigenschaften

Eine Reihe von Derivaten von this compound wurden auf ihre antibakterielle Aktivität getestet. Bestimmte Verbindungen zeigten eine signifikante Aktivität gegen Bakterien wie E. coli, S. aureus und B. subtilis. Dies deutet auf ein Potenzial für die Entwicklung neuer antibakterieller Wirkstoffe hin .

Krebsforschung

Derivate von this compound wurden synthetisiert und auf ihre Antikrebsaktivität getestet. Die Forschung umfasst In-vitro- und In-vivo-Studien, um die Wirksamkeit dieser Verbindungen gegen verschiedene Krebszelllinien zu beurteilen. Die Ergebnisse deuten auf potenzielle Anwendungen in der Krebstherapie hin .

Molekulare Modellierung

Die Verbindung wurde in molekularen Modellierungsstudien verwendet, um ihre Interaktion mit biologischen Zielmolekülen zu verstehen. Diese Studien helfen bei der Identifizierung von Veränderungen in elektronischen Regionen, Orientierung und Lipophilie, um die Interaktion mit parasitären Zielmolekülen zu verbessern, was für die Wirkstoffentwicklung entscheidend ist .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Given the diverse pharmacological activities of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, future research could focus on further exploring its potential uses in medicine and other fields . The changes in electronic regions, orientation, as well as lipophilicity of the derivatives were identified as areas to improve the interaction with the parasitic target .

Biochemische Analyse

Biochemical Properties

4-(1H-Pyrazol-1-yl)benzylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, 4-(1H-Pyrazol-1-yl)benzylamine has been shown to interact with copper ions, forming complexes that can catalyze the oxidation of catechol to o-quinone . Additionally, this compound can interact with proteins, potentially affecting their structure and function. The nature of these interactions can vary, including coordination bonds with metal ions and non-covalent interactions with proteins.

Molecular Mechanism

The molecular mechanism of 4-(1H-Pyrazol-1-yl)benzylamine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, 4-(1H-Pyrazol-1-yl)benzylamine can form complexes with metal ions, which can then interact with enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways within the cell. Additionally, 4-(1H-Pyrazol-1-yl)benzylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Eigenschaften

IUPAC Name

(4-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMXPDYQVKSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380118
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368870-03-5
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRAZOL-1-YL-BENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-(pyrazol-1-yl)benzonitrile (see WO 2005/095343A) (1.46 g, 8.63 mmol) was added a solution of 1M borane.tetrahydrofuran complex in tetrahydrofuran (93 ml, 93 mmol), followed by heating to reflux for 16 hours. After completion of the reaction, methanol (14 ml) was added to the reaction solution, followed by concentration under reduced pressure. 6N Hydrochloric acid (265 ml) was added to the residue, followed by further heating to reflux for 3 hours. After this solution was concentrated under reduced pressure, a small amount of water was added. The resulting solution was adjusted to pH 11 with a 30% aqueous sodium hydroxide solution under ice cooling, followed by extraction with methylene chloride. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; chloroform:methanol:28% aqueous ammonia=90:10:1 (V/V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.24 g) as a pale yellow solid. (Yield: 83%)
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed tetrahydrofuran (15 mL). This was followed by dropwise addition of a 4-(1H-pyrazol-1-yl)benzonitrile (250 mg, 1.48 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) with stirring at 0° C. To this was added LiAlH4 (337 mg, 8.87 mmol, 6.00 equiv). The resulting solution was stirred for 3 h at room temperature. The reaction was then quenched by the addition of NaOH (15%, aq). The resulting solution was extracted with 3×50 mL of dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under vacuum. The product was obtained as 0.251 mg of a white crude solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.